N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide
Description
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide is a synthetic amide derivative featuring a thiolane (a five-membered sulfur-containing ring) substituted with a cyano group at the 3-position. The butanamide backbone is further modified with a 4-(trifluoromethyl)phenyl group at the 3-position.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-11(12-2-4-13(5-3-12)16(17,18)19)8-14(22)21-15(9-20)6-7-23-10-15/h2-5,11H,6-8,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUPGVQISZGWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1(CCSC1)C#N)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide typically involves multiple steps:
Formation of the Cyanothiolan Ring: This can be achieved through the cyclization of a suitable precursor, such as a thiol and a nitrile, under acidic or basic conditions.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the trifluoromethylbenzene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with the Butanamide Moiety: The final step involves coupling the intermediate with a butanamide derivative, possibly through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, influencing the reactivity and selectivity of the metal center.
Materials Science: It can be used in the synthesis of novel polymers with unique properties due to the presence of the trifluoromethyl group.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving sulfur and nitrogen-containing compounds.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Electronics: Application in the development of organic semiconductors or other electronic materials.
Mechanism of Action
The mechanism by which N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide exerts its effects depends on its application:
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: The compound could interact with specific receptors, altering their conformation and activity.
Molecular Targets and Pathways:
Enzymes: Targets could include proteases, kinases, or other enzymes involved in metabolic pathways.
Receptors: Potential targets include G-protein coupled receptors (GPCRs) or ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide with structurally or functionally related compounds from the provided evidence. Key parameters include molecular features, physicochemical properties, and known applications.
Table 1: Structural and Functional Comparison of Amide Derivatives
Structural Features and Implications
Heterocyclic Rings: The thiolane ring in the target compound (sulfur atom) contrasts with the tetrahydrofuran (oxygen atom) in cyprofuram and compounds 5a–d . Sulfur’s lower electronegativity may enhance lipophilicity and metabolic stability compared to oxygen-containing analogs.
Trifluoromethyl (CF₃) Group :
- The CF₃ group in the target compound and flutolanil is a hallmark of agrochemicals due to its ability to resist metabolic degradation and improve membrane permeability . Flutolanil’s antifungal activity is attributed to CF₃-enhanced binding to fungal succinate dehydrogenase, suggesting a possible mode of action for the target compound .
Amide Backbone and Alkyl Chains :
- The butanamide chain in the target compound is shorter than the C4–C7 alkyl chains in compounds 5a–d . Longer chains may increase hydrophobicity and affect bioavailability, while shorter chains (like butanamide) could balance solubility and target affinity.
Biological Activity
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₄F₃N₃OS, with a molecular weight of approximately 373.38 g/mol. The compound features a thiolan ring and trifluoromethyl substituents, which are known to influence biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Receptor Modulation : This compound may act as a modulator of various receptors, including cannabinoid receptors, which play roles in pain modulation and anti-inflammatory responses.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cellular environments.
- Anticancer Activity : Research indicates that derivatives of compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anticancer | Inhibits proliferation in cancer cells | |
| Pain modulation | Potential modulation of cannabinoid receptors |
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, a study reported a significant reduction in viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent.
- Pain Management : Research involving animal models has shown that the compound may exhibit analgesic properties by interacting with cannabinoid receptors. In these studies, administration of the compound resulted in decreased pain responses in models of neuropathic pain, indicating its potential for therapeutic use in pain management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
